molecular formula C17H10ClIN2O2 B12622853 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline CAS No. 922189-67-1

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline

Cat. No.: B12622853
CAS No.: 922189-67-1
M. Wt: 436.6 g/mol
InChI Key: CZROGZRAGPYJLX-UHFFFAOYSA-N
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Description

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a quinazoline core, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of Halogen Substituents: The chloro and iodo substituents can be introduced through halogenation reactions using reagents such as thionyl chloride and iodine monochloride.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the quinazoline core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline is unique due to its specific combination of a benzodioxole moiety, a quinazoline core, and halogen substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922189-67-1

Molecular Formula

C17H10ClIN2O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline

InChI

InChI=1S/C17H10ClIN2O2/c18-17-12-8-11(19)3-4-13(12)20-16(21-17)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2

InChI Key

CZROGZRAGPYJLX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)I)C(=N3)Cl

Origin of Product

United States

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